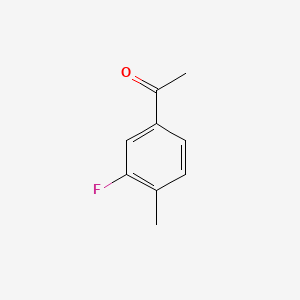

3'-Fluoro-4'-methylacetophenone

Descripción general

Descripción

3’-Fluoro-4’-methylacetophenone is an organic compound with the molecular formula C9H9FO and a molecular weight of 152.17 g/mol . It is also known by its IUPAC name, 1-(3-fluoro-4-methylphenyl)ethanone . This compound is characterized by the presence of a fluorine atom and a methyl group attached to the acetophenone structure, making it a valuable intermediate in various chemical syntheses.

Métodos De Preparación

The synthesis of 3’-Fluoro-4’-methylacetophenone typically involves the Friedel-Crafts acylation reaction. One common method includes the reaction of 3-fluorotoluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

3’-Fluoro-4’-methylacetophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it into alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

3'-Fluoro-4'-methylacetophenone serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for the development of compounds with enhanced bioactivity. Research indicates that fluorinated compounds often exhibit improved lipophilicity and bioactivity, making them valuable in medicinal chemistry. Specifically, this compound has potential applications in developing analgesics and anti-inflammatory drugs .

Organic Synthesis

In organic synthesis, this compound acts as a versatile building block. It facilitates the construction of more complex molecules through various reactions, including Friedel-Crafts acylation. This reaction typically employs a Lewis acid catalyst like aluminum chloride to promote the acylation process. The compound's reactivity with nucleophiles and electrophiles is enhanced by the presence of the fluorine atom, making it a valuable precursor in synthetic pathways .

Material Science

The compound is also explored for applications in material science, particularly in developing advanced materials such as polymers and coatings. Its unique chemical properties can be tailored to meet specific requirements in material formulations, enhancing performance characteristics like durability and chemical resistance .

Analytical Chemistry

In analytical chemistry, this compound is used as a reference standard in chromatographic methods. This application is critical for ensuring accuracy and reliability in analytical results, particularly when assessing the purity and concentration of various substances .

Flavor and Fragrance Industry

The flavor and fragrance industry utilizes this compound for its unique aromatic profile. The compound can enhance consumer products by providing distinctive scents or flavors that appeal to market trends .

Comparative Analysis of Related Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Fluoroacetophenone | Lacks methyl group at the 4' position | More polar due to absence of additional methyl group |

| 2-Fluoro-4-methylacetophenone | Fluorine at the 2' position | Different electronic effects due to substitution |

| 4-Methylacetophenone | Lacks fluorine atom at the 3' position | Less lipophilic compared to fluorinated variants |

| 4-Fluoro-3-methylacetophenone | Fluorine at the 4' position | Similar but with different substitution patterns |

This table highlights how the combination of both fluorine and methyl substituents on the phenyl ring in this compound imparts distinct chemical properties that are advantageous for various applications.

Mecanismo De Acción

The mechanism of action of 3’-Fluoro-4’-methylacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery and development. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

3’-Fluoro-4’-methylacetophenone can be compared with other fluorinated acetophenones, such as:

4’-Fluoroacetophenone: Lacks the methyl group, making it less sterically hindered and potentially less selective in certain reactions.

3’-Fluoro-4’-methoxyacetophenone: Contains a methoxy group instead of a methyl group, which can influence its reactivity and interaction with biological targets.

The uniqueness of 3’-Fluoro-4’-methylacetophenone lies in its specific substitution pattern, which provides a balance of electronic and steric effects, making it a versatile intermediate in various chemical and biological applications.

Actividad Biológica

3'-Fluoro-4'-methylacetophenone (CAS No. 42444-14-4) is an organic compound belonging to the acetophenone family, characterized by a phenyl ring substituted with a fluorine atom at the 3' position and a methyl group at the 4' position. This compound has drawn attention due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C9H9FO. The presence of both fluorine and methyl substituents imparts unique chemical properties that influence its reactivity and interactions in various chemical environments. Fluorinated compounds are known for their enhanced lipophilicity, which can improve bioactivity and pharmacokinetic properties.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Fluoroacetophenone | Lacks methyl group at the 4' position | More polar due to absence of additional methyl group |

| 2-Fluoro-4-methylacetophenone | Fluorine at the 2' position | Different electronic effects due to substitution |

| 4-Methylacetophenone | Lacks fluorine atom at the 3' position | Less lipophilic compared to fluorinated variants |

| This compound | Fluorine at the 3' and methyl at the 4' position | Increased lipophilicity and altered electronic effects |

Anti-inflammatory Effects

Similar compounds have shown anti-inflammatory properties, suggesting that this compound could also possess such activities. The mechanism may involve the modulation of inflammatory pathways, although detailed studies are required to confirm these effects specifically for this compound.

Cytotoxicity and Cancer Research

The cytotoxic potential of fluorinated acetophenones has been explored in various cancer models. Some studies suggest that these compounds can induce apoptosis in cancer cells, making them candidates for further research in cancer therapy. However, comprehensive data on this compound's specific cytotoxic effects remain sparse.

Case Studies and Research Findings

- Study on Fluorinated Acetophenones : A comparative study highlighted that compounds with similar structures exhibited significant biological activities, including antimicrobial and anti-inflammatory effects. While this study did not focus exclusively on this compound, it underscores the potential of fluorinated derivatives in medicinal applications .

- Synthesis and Biological Evaluation : Research involving the synthesis of chalcone derivatives from acetophenones demonstrated various biological activities such as anti-inflammatory and anticancer properties. These findings suggest a possible avenue for exploring similar activities in this compound .

- Fluorine's Role in Bioactivity : The incorporation of fluorine into organic molecules has been shown to enhance their bioactivity due to increased lipophilicity and altered binding interactions with biological targets. This principle may apply to this compound, warranting further exploration into its structure-activity relationship (SAR) .

Q & A

Q. Basic: What synthetic methodologies are most effective for preparing 3'-Fluoro-4'-methylacetophenone, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound typically involves Friedel-Crafts acylation or directed ortho-metalation strategies. For Friedel-Crafts acylation, a fluorinated toluene derivative (e.g., 3-fluoro-4-methyltoluene) reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Key parameters include:

- Catalyst stoichiometry : Excess AlCl₃ (1.5–2.0 equivalents) ensures complete activation of the acylating agent.

- Temperature control : Reactions are conducted at 0–5°C to minimize side reactions like polyacylation.

- Solvent choice : Dichloromethane or nitrobenzene enhances electrophilic reactivity.

Yield optimization requires careful quenching (ice-water) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- NMR spectroscopy :

- Mass spectrometry (EI-MS) : Molecular ion peak at m/z 166 (C₉H₉FO⁺) with fragmentation patterns confirming substituent positions .

- FT-IR : Strong carbonyl stretch at ~1680 cm⁻¹ and C-F vibration at ~1100 cm⁻¹ .

Q. Advanced: How do the electronic effects of fluorine and methyl substituents influence the compound’s reactivity in nucleophilic reactions?

Answer:

- Fluorine’s electron-withdrawing effect : The meta-directing fluorine deactivates the ring, reducing electrophilicity at the para position. This directs nucleophilic attacks (e.g., Grignard additions) to the ortho position relative to the methyl group .

- Methyl’s electron-donating effect : The methyl group activates the ring at the para position, enhancing reactivity toward electrophiles. Computational studies (e.g., DFT) can map charge distribution to predict regioselectivity .

- Synergistic effects : The combined substituents create a polarized carbonyl group, increasing susceptibility to nucleophilic acyl substitutions (e.g., with amines or hydrazines) .

Q. Advanced: How can researchers address discrepancies in reported physical properties (e.g., melting points) for derivatives of this compound?

Answer:

Discrepancies often arise from impurities or polymorphic forms. Methodological solutions include:

- Recrystallization validation : Test multiple solvents (e.g., ethanol, hexane) to isolate pure crystals.

- Differential Scanning Calorimetry (DSC) : Confirm melting point consistency and detect polymorphs .

- Cross-reference spectral data : Compare NMR/IR with literature for known derivatives (e.g., 3'-Fluoro-4'-(trifluoromethyl)acetophenone) to identify anomalies .

Q. Basic: What are the best practices for scaling up synthesis while minimizing by-products?

Answer:

- Catalyst recycling : Use recyclable Lewis acids (e.g., FeCl₃ supported on mesoporous silica) to reduce waste .

- Flow chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions like over-acylation.

- In-line monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and adjust conditions in real time .

Q. Advanced: How do steric and electronic factors dictate regioselectivity in functionalization reactions?

Answer:

- Steric hindrance : The methyl group at the 4'-position blocks electrophilic substitution at the adjacent position, favoring reactions at the 2'- or 6'-positions.

- Electronic directing : Fluorine’s meta-directing effect shifts electrophiles (e.g., nitration) to the 5'-position. Computational models (e.g., molecular electrostatic potential maps) predict reactivity hotspots .

- Case study : In cyanation reactions, steric effects dominate, leading to preferential substitution at the less hindered 2'-position .

Q. Basic: What safety precautions are critical when handling this compound?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact (irritant properties noted in analogs ).

- Ventilation : Ensure adequate airflow to prevent inhalation of vapors (flash point ~85°C ).

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Q. Advanced: How can researchers leverage computational tools to predict the compound’s behavior in novel reactions?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular dynamics simulations : Model solvation effects to optimize reaction solvents (e.g., polarity matches for SN2 mechanisms) .

- QSPR models : Correlate substituent parameters (Hammett σ) with reaction rates for derivatives .

Propiedades

IUPAC Name |

1-(3-fluoro-4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAMNMGLEJNLUIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379101 | |

| Record name | 3'-Fluoro-4'-methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42444-14-4 | |

| Record name | 3'-Fluoro-4'-methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-fluoro-4-methylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.